molecular formula C9H20N2O B1275172 [1-(3-Aminopropyl)piperidin-2-yl]methanol CAS No. 915919-64-1

[1-(3-Aminopropyl)piperidin-2-yl]methanol

Cat. No.: B1275172
CAS No.: 915919-64-1
M. Wt: 172.27 g/mol
InChI Key: XVLFXZIUUXPZHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminopropyl)piperidin-2-yl]methanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reductive amination of piperidine with 3-aminopropanol under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products:

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Secondary amines, tertiary amines

    Substitution Products: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of [1-(3-Aminopropyl)piperidin-2-yl]methanol and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific derivative and its intended application .

Properties

IUPAC Name

[1-(3-aminopropyl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-5-3-7-11-6-2-1-4-9(11)8-12/h9,12H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLFXZIUUXPZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405713
Record name [1-(3-aminopropyl)piperidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-64-1
Record name [1-(3-aminopropyl)piperidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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